Butyl Triacontanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl triacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTBQKLEKOOBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407722 | |

| Record name | Butyl Triacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105025-97-6 | |

| Record name | Butyl Triacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Triacontanoate

Introduction: Understanding Butyl Triacontanoate

This compound (CAS No. 105025-97-6) is a long-chain fatty acid ester.[1] It is comprised of a 30-carbon saturated fatty acid, triacontanoic acid (also known as melissic acid), esterified with a four-carbon alcohol, n-butanol. Structurally, it is a non-polar, waxy solid at room temperature, a characteristic stemming from its long, saturated hydrocarbon tail.[1] In the realm of analytical chemistry, this compound serves a critical and highly specific role as an internal standard. It is particularly utilized for the quantitative determination of solanesol in tobacco through capillary gas chromatography (GC), a testament to its high purity and thermal stability.[1][2][3] This guide provides a comprehensive overview of its fundamental properties, analytical characterization, and handling protocols, designed for professionals in research and development.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is defined by its specific molecular formula and structure, which dictates its physical behavior and chemical reactivity.

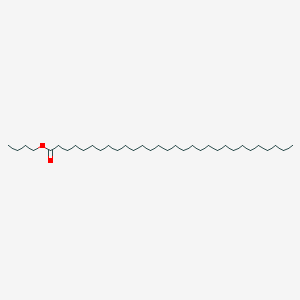

Caption: Chemical Structure of this compound.

Part 1: Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is crucial to distinguish between experimentally determined values and those derived from computational models (in silico predictions), as the latter provide estimations that await experimental verification.

| Property | Value | Source Type | Reference(s) |

| CAS Number | 105025-97-6 | Experimental | [1][4] |

| Molecular Formula | C₃₄H₆₈O₂ | - | [1][2] |

| Molecular Weight | 508.92 g/mol | - | [1] |

| Appearance | White Waxy Solid | Experimental | [1] |

| Melting Point (Tfus) | 65-66 °C | Experimental | [2] |

| Boiling Point (Tboil) | 1053.61 K (780.46 °C) | Calculated | |

| Solubility | Soluble in Acetone, Chloroform, Ether, Hexane | Experimental | [2] |

| Water Solubility (logS) | -12.92 (mol/L) | Calculated | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 12.272 | Calculated | |

| Enthalpy of Fusion (ΔfusH°) | 86.60 kJ/mol | Calculated | |

| Enthalpy of Vaporization (ΔvapH°) | 100.43 kJ/mol | Calculated |

Part 2: Predictive Spectroscopic and Chromatographic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectral characteristics. This predictive profile is essential for researchers in verifying its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous confirmation of its identity.[5]

-

¹H NMR Spectroscopy (Expected Signals):

-

δ ~4.05 ppm (triplet, 2H): This signal corresponds to the methylene protons of the butoxy group directly attached to the ester oxygen (-COOCH₂ CH₂CH₂CH₃). The electronegative oxygen atom deshields these protons, shifting them downfield. The signal is split into a triplet by the adjacent two protons.[6][7]

-

δ ~2.28 ppm (triplet, 2H): Attributed to the methylene protons on the triacontanoate chain, alpha to the carbonyl group (-CH₂ C=O). The electron-withdrawing effect of the carbonyl group causes a downfield shift.[6]

-

δ ~1.60 ppm (multiplet, 4H): Represents the two methylene groups beta to the ester functionality (-COOCH₂CH₂ CH₂CH₃ and -CH₂ CH₂C=O).

-

δ ~1.25 ppm (broad singlet/multiplet, ~52H): This large signal corresponds to the overlapping resonances of the 26 methylene groups in the long aliphatic chain.

-

δ ~0.93 ppm (triplet, 3H): The terminal methyl group of the butyl chain (-COOCH₂CH₂CH₂CH₃ ).

-

δ ~0.88 ppm (triplet, 3H): The terminal methyl group of the long triacontanoate chain (CH₃ (CH₂)₂₈-).

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

δ ~174 ppm: The carbonyl carbon of the ester group (C =O). This is characteristically the most downfield signal.

-

δ ~64 ppm: The carbon of the butoxy group attached to the ester oxygen (-COOC H₂-).

-

δ ~34 ppm: The carbon of the triacontanoate chain alpha to the carbonyl group (-C H₂C=O).

-

δ ~32-22 ppm: A series of signals corresponding to the numerous methylene carbons of the long alkyl chains.

-

δ ~19 ppm: The CH₂C H₂CH₃ carbon of the butyl group.

-

δ ~14 ppm: The terminal methyl carbon of the triacontanoate chain.

-

δ ~13.7 ppm: The terminal methyl carbon of the butyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of this compound is expected to be dominated by features of a saturated aliphatic ester.

-

~2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chains.[8]

-

~1740 cm⁻¹ (strong, sharp): This is the most diagnostic peak and corresponds to the C=O (carbonyl) stretching vibration of the saturated ester functional group.[6][9]

-

~1470-1460 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide molecular weight information and structural details through analysis of fragmentation patterns.

-

Molecular Ion (M⁺•): A peak at m/z 508.9 would correspond to the molecular ion. For long-chain esters, this peak may be weak or absent.[11]

-

Key Fragmentation Patterns:

-

α-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉). The loss of the butoxy radical (•OC₄H₉) would yield a prominent acylium ion.

-

McLafferty Rearrangement: This characteristic rearrangement for long-chain esters involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a characteristic neutral alkene loss and the formation of a charged enol.[3]

-

Alkyl Chain Fragmentation: The long hydrocarbon chain will produce a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups.[12]

-

Part 3: Analytical Methodologies & Synthesis

Purity Determination by Gas Chromatography (GC)

Given its primary use as a GC internal standard, the definitive method for assessing the purity of this compound is high-temperature gas chromatography, typically with flame ionization detection (FID).

Caption: Workflow for Purity Analysis of this compound by GC-FID.

Detailed Protocol:

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable high-purity solvent such as hexane or chloroform.

-

Instrumentation: Utilize a gas chromatograph equipped with a high-temperature capillary inlet and a flame ionization detector (FID).

-

GC Column: A thermally stable, low-polarity column is required, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ht), 15-30 meters in length.

-

GC Conditions (Typical):

-

Inlet Temperature: 340 °C

-

Detector Temperature: 350 °C

-

Carrier Gas: Helium or Hydrogen, constant flow (~1-2 mL/min)

-

Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 15 °C/min to 340 °C, and hold for 10 minutes. This program ensures the elution of the high-boiling-point ester.

-

Injection Volume: 1 µL, splitless or split (e.g., 50:1).

-

-

Data Analysis: The purity is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Synthesis Pathway

This compound is typically synthesized via Fischer esterification. This acid-catalyzed reaction involves refluxing triacontanoic acid with an excess of n-butanol.[4] The water produced during the reaction is removed to drive the equilibrium towards the product.

Reaction: C₂₉H₅₉COOH (Triacontanoic Acid) + CH₃(CH₂)₃OH (n-Butanol) ⇌ C₂₉H₅₉COO(CH₂)₃CH₃ (this compound) + H₂O (in the presence of an acid catalyst, e.g., H₂SO₄ or p-toluenesulfonic acid).[4]

Part 4: Chemical Stability, Storage, and Handling

-

Stability: this compound is a chemically stable compound under recommended storage conditions. Its saturated nature makes it resistant to oxidation.

-

Storage: For long-term stability, storage at -20°C is recommended.[2] For short-term use, refrigeration at 2-8°C is adequate.[1] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Strong bases can catalyze the hydrolysis (saponification) of the ester bond.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.

Conclusion

This compound is a well-defined long-chain ester with specific and valuable applications in analytical science. Its properties are dominated by its long, saturated alkyl chain and its ester functional group. This guide provides a robust framework of its known physical properties, predictive spectral characteristics, and established analytical methodologies. This information serves as a critical resource for researchers utilizing this compound, ensuring its proper identification, handling, and application in demanding scientific contexts.

References

- Pharmaffiliates. (n.d.). This compound.

- United States Biological. (n.d.). This compound (Triacontanoic Acid, Butyl Ester) - Data Sheet.

- Cheméo. (n.d.). This compound - Chemical & Physical Properties.

- Toronto Research Chemicals. (n.d.). B750100 | this compound.

- United States Biological. (n.d.). This compound CAS.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound.

- Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

- Szafranski, R., & Szafranski, Z. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

- BenchChem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.

- Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.

- VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- Google Patents. (n.d.). CN102093211A - Synthesis method of fatty acid n-butyl ester.

- Filo. (2025, June 17). Question The following ¹H NMR spectra are for four compounds with molecul...

Sources

- 1. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 4. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Question The following ¹H NMR spectra are for four compounds with molecul.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrometrics.com [spectrometrics.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. whitman.edu [whitman.edu]

Butyl Triacontanoate synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Butyl Triacontanoate

Introduction: Understanding this compound

This compound (C₃₄H₆₈O₂) is a long-chain wax ester, a class of neutral lipids formed by the esterification of a long-chain fatty acid and a fatty alcohol.[1][2] Specifically, it is the butyl ester of triacontanoic acid (also known as melissic acid), a 30-carbon saturated fatty acid.[3][4] These high-value compounds are integral to various industries, serving as key components in lubricants, pharmaceuticals, and cosmetics due to their unique physical and chemical properties.[1][2][5] While traditionally sourced from natural materials like jojoba oil or beeswax, these methods are often expensive and insufficient to meet commercial demand.[1][2] Consequently, robust and scalable synthesis methods are critical for industrial production.

This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, experimental rationale, and detailed protocols for three core methodologies: Fischer-Speier Esterification, chemical transesterification, and lipase-catalyzed enzymatic synthesis.

Chapter 1: Classical Synthesis via Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and cost-effective route to esters from carboxylic acids and alcohols.[6] First described in 1895, this method involves the acid-catalyzed reaction between triacontanoic acid and butanol.[7]

Reaction Principle and Mechanism

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][8][9] The mechanism proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of triacontanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][11]

-

Nucleophilic Attack: The nucleophilic oxygen of butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[9][10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6][10]

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[6][11]

-

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, this compound.[10][11]

Causality Behind Experimental Choices

The primary challenge of the Fischer esterification is its reversible nature.[8] To achieve high yields, the equilibrium must be shifted towards the products, a direct application of Le Châtelier's Principle.[8]

-

Catalyst Selection: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used because they are excellent proton donors, effectively activating the carboxylic acid.[6][7][12] Lewis acids, such as ferric chloride hexahydrate (FeCl₃·6H₂O), can also catalyze the reaction, proposed to work by activating the carboxylic acid through ligand exchange.[13]

-

Driving the Equilibrium:

-

Excess Reagent: The reaction is typically performed using a large excess of one reactant, usually the more cost-effective and easily removable alcohol (butanol).[6][8][9] Using a 10-fold excess of alcohol can increase equilibrium yields from ~65% to over 95%.[6]

-

Water Removal: The continuous removal of the water byproduct is a highly effective strategy. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when using a non-polar solvent like toluene.[7][9][12] Alternatively, desiccants like molecular sieves can be used.[7]

-

-

Temperature: The reaction is conducted at reflux to ensure a sufficient reaction rate. The temperature is determined by the boiling point of the alcohol or the solvent used.[7][12]

Generalized Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine triacontanoic acid (1 equivalent), n-butanol (10-20 equivalents, serving as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heating: Heat the mixture to reflux. If using a Dean-Stark apparatus with toluene, water will be collected as it forms, providing a visual indicator of reaction progress.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. Typical reaction times range from 2 to 24 hours.[7][12]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Carefully neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.[12] Remove the solvent and excess butanol under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.[12][14]

Chapter 2: Synthesis via Transesterification

Transesterification, or alcoholysis, is an alternative chemical route where an existing ester is transformed into another.[15] For this compound synthesis, this would involve reacting a more common ester of triacontanoic acid (e.g., methyl or ethyl triacontanoate) with n-butanol in the presence of a catalyst.

Reaction Principle and Mechanism

The overall process is the displacement of one alcohol from an ester by another.[15] The reaction is also an equilibrium process and can be catalyzed by either acids or bases.[15][16]

-

Acid Catalysis: The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by butanol, and elimination of the original alcohol (e.g., methanol).[16]

-

Base Catalysis: This is often faster and proceeds at lower temperatures.[16] A strong base (e.g., sodium methoxide or potassium butylate) deprotonates butanol to form a potent butoxide nucleophile, which attacks the ester carbonyl. This route is irreversible if any carboxylic acid is formed, as it would be deprotonated to an unreactive carboxylate salt.[17]

Causality Behind Experimental Choices

-

Choice of Reactant: This pathway is advantageous if the starting ester (e.g., methyl triacontanoate) is more readily available or cheaper than triacontanoic acid. It also avoids the production of water, which can simplify the reaction setup.[9]

-

Catalyst Selection:

-

Acid catalysts like sulfonic ion-exchange resins (e.g., Amberlyst 15) are effective and can be easily removed by filtration.[18][19]

-

Base catalysts offer higher reaction rates at milder temperatures.[16] Using potassium butylate is particularly promising as it avoids introducing different alkyl groups and promotes better product separation.[16]

-

-

Driving the Equilibrium: Similar to Fischer esterification, a large excess of the reactant alcohol (butanol) is used. Additionally, removing the lower-boiling alcohol byproduct (e.g., methanol) via distillation can effectively drive the reaction to completion.[18]

Chapter 3: Biocatalytic Synthesis: A Green Chemistry Approach

Enzymatic synthesis represents a sustainable and highly selective alternative to traditional chemical methods.[1][20] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are exceptionally effective biocatalysts for esterification, operating under mild conditions with high specificity.[20][21]

Reaction Principle and Mechanism

Lipases catalyze ester formation via a two-step "Ping-Pong Bi-Bi" mechanism involving an acyl-enzyme intermediate.[20]

-

Acylation: The carboxylic acid (or donor ester) acylates the serine residue in the lipase's active site, forming an acyl-enzyme complex and releasing the first product (water or the initial alcohol).[20][21]

-

Deacylation (Nucleophilic Attack): Butanol enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate.

-

Product Release: This step forms the final ester product, this compound, and regenerates the free enzyme, ready for another catalytic cycle.[20]

Causality Behind Experimental Choices

-

Enzyme Selection: Lipases are preferred for their high chemo-, regio-, and enantio-selectivity.[21] Immobilized lipases, particularly Candida antarctica lipase B (CAL-B, commercial name Novozym 435), are widely used due to their high efficacy, stability, and ease of recovery and reuse, which is economically advantageous.[20][22]

-

Control of Water Activity (a_w): This is a critical parameter. While a minimal amount of water is essential for maintaining the enzyme's active conformation, excess water can shift the equilibrium back towards hydrolysis, reducing the ester yield.[22][23] Water content is controlled by using anhydrous solvents or, more effectively, by adding molecular sieves to the reaction mixture to sequester the water produced during esterification.[20][22]

-

Reaction Medium: The reaction is often performed in non-polar organic solvents like n-hexane, which can improve substrate solubility and minimize enzyme denaturation.[20][24] Solvent-free systems are also possible and are considered a greener option, though they may present challenges with substrate polarity and viscosity.[23]

-

Temperature and pH: Lipases typically exhibit optimal activity in a temperature range of 30-60°C and a slightly acidic to neutral pH.[22] These mild conditions prevent the degradation of sensitive substrates and reduce energy consumption compared to chemical methods.[1][2]

Generalized Experimental Protocol: Enzymatic Synthesis

-

Materials: Combine triacontanoic acid (1 equivalent) and n-butanol (e.g., 1.5-3 equivalents) in a suitable solvent (e.g., n-hexane) or in a solvent-free system.

-

Water Control: Add activated molecular sieves (e.g., 10% w/w of substrates) to the mixture to adsorb water.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435), typically 5-10% of the total substrate weight.

-

Incubation: Incubate the reaction mixture in a shaker or stirred-tank reactor at the optimal temperature (e.g., 40-50°C) and constant agitation (e.g., 200 rpm).[20]

-

Monitoring: Monitor the reaction progress by analyzing small aliquots via GC, tracking the formation of this compound.[20] Reactions are often complete within 6-48 hours.[20]

-

Product Isolation: Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused.

-

Purification: Remove the solvent (if used) by rotary evaporation. The product can then be purified from unreacted substrates by vacuum distillation or column chromatography.[20]

Data Summary: Comparison of Synthesis Pathways

| Feature | Fischer-Speier Esterification | Chemical Transesterification | Enzymatic Synthesis |

| Catalyst | Strong Acid (H₂SO₄, p-TsOH)[7] | Acid or Base (e.g., NaOCH₃)[16] | Lipase (e.g., CAL-B)[20] |

| Temperature | High (Reflux, 60-110°C+)[7] | Mild to High | Mild (30-60°C)[22] |

| Byproduct | Water | Alcohol | Water or Alcohol |

| Selectivity | Low | Low to Moderate | High (Chemo-, Regio-, Enantio-)[21] |

| Yield | Moderate to High (with equilibrium shift) | Moderate to High | High |

| Environmental Impact | High (corrosive acids, high energy)[2] | Moderate to High | Low ("Green Chemistry")[1] |

| Advantages | Low-cost reagents, well-established | Avoids water production | Mild conditions, high purity, reusable catalyst[22] |

| Disadvantages | Harsh conditions, side reactions, purification | Equilibrium limited, catalyst removal | Higher catalyst cost, slower reaction rates |

Chapter 4: Purification and Characterization

Regardless of the synthesis pathway, the final product must be purified and its identity confirmed.

-

Purification:

-

Column Chromatography: This is the most common method for purifying esters.[14] For this compound, a non-polar compound, a silica gel stationary phase is used with a non-polar mobile phase (eluent), such as a hexane/ethyl acetate gradient. The product is isolated by collecting fractions and removing the solvent.

-

Recrystallization: Since this compound is a solid at room temperature (Melting Point: 65-66°C), recrystallization from a suitable solvent system can be an effective final purification step.[25]

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals include a triplet around 4.05 ppm for the -O-CH₂ - group of the butyl chain and a triplet at ~0.9 ppm for the terminal methyl group. The long alkyl chain will appear as a large multiplet. In ¹³C NMR, the ester carbonyl carbon will have a characteristic signal around 174 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides functional group information. A strong, sharp absorption band around 1740-1735 cm⁻¹ confirms the presence of the ester C=O stretch. C-O stretching bands will also be visible between 1300-1100 cm⁻¹.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₃₄H₆₈O₂), the expected molecular ion peak [M]⁺ would be at m/z 508.9.[3]

-

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct pathways. Classical Fischer esterification remains a viable, low-cost option for large-scale production, provided that the equilibrium is carefully managed. Transesterification offers a valuable alternative, particularly when starting from an ester precursor. However, the future of high-value specialty ester production is increasingly pointing towards biocatalysis. Enzymatic synthesis using lipases provides a powerful platform for creating this compound with high purity under mild, environmentally friendly conditions.[1][26] As the demand for sustainable manufacturing processes grows, the refinement of lipase-catalyzed systems will be paramount, offering a green and efficient route to this versatile wax ester for advanced applications in science and industry.

References

- The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. (n.d.). NIH.

- The key enzymes in metabolic engineering for production of wax esters in plants. (n.d.). Google.

- FACT SHEET WAX ESTERS – THE ENZYMATIC ROUTE. (n.d.). Andersen Process Consulting AS.

- Enzymatic Synthesis of Wax Esters from Rapeseed Fatty Acid Methyl Esters and a Fatty Alcohol. (n.d.). ResearchGate.

- Conceptual Study of Enzymatic Wax Ester Synthesis in The Batch Reactor at Steady State and Isothermal Conditions. (n.d.). EPrints USM.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. (n.d.). ACS Publications.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- The mechanism for the esterification reaction. (n.d.). Chemguide.

- Protocol for the enzymatic synthesis of Butyl 3-hydroxybutanoate using lipase. (n.d.). Benchchem.

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.

- Purification & Characterization. (n.d.). FUJIFILM Wako Chemicals.

- Methods of fatty acid butyl esters synthesis: present and prospects. (2020, February 24). Kataliz i Neftekhimiya.

- Optimizing reaction conditions for the lipase-catalyzed synthesis of Butyl 3-hydroxybutanoate. (n.d.). Benchchem.

- TRANS ESTERIFICATION PROCESSES BY COMBINATION OF REACTIVE DISTILLATION AND PERVAPORATION. (n.d.). Google.

- Fischer–Speier esterification. (n.d.). Wikipedia.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Google.

- Simulation of Butyl Acetate and Methanol Production by Transesterification Reaction via Conventional Distillation Process. (2015, June 3). IJIET.

- Fischer Esterification. (n.d.). Organic Chemistry Portal.

- ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (n.d.). Google.

- This compound (Triacontanoic Acid, Butyl Ester). (n.d.). United States Biological.

- Rapeseed Lipase Catalyzed Synthesis of Butyl Butyrate for Flavour and Nutraceutical Applications in Organic Media. (n.d.). ResearchGate.

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- CAS No : 105025-97-6 | Product Name : this compound. (n.d.). Pharmaffiliates.

- Lipase-catalyzed polyester synthesis – A green polymer chemistry. (n.d.). PMC - NIH.

- Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. (2006, March-April). PubMed.

- Triacontanoate | C30H59O2-. (n.d.). PubChem - NIH.

Sources

- 1. apc-as.com [apc-as.com]

- 2. eprints.usm.my [eprints.usm.my]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Triacontanoate | C30H59O2- | CID 5461027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. scielo.org.ar [scielo.org.ar]

- 16. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]

- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 19. ijiet.com [ijiet.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. usbio.net [usbio.net]

- 26. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

The Elusive Presence of Butyl Triacontanoate in Nature: A Technical Guide for Researchers

An In-depth Exploration of its Potential Natural Occurrence, Biosynthesis, and Analytical Strategies

Preamble: An Undocumented Natural Product

Butyl triacontanoate, a wax ester comprised of butanol and the 30-carbon saturated fatty acid, triacontanoic acid, presents a curious case in natural product chemistry. Despite the widespread occurrence of wax esters in the biological world, from the protective coatings of plants to the energy reserves of marine organisms, direct documented evidence of this compound as a naturally occurring compound in specific plant, animal, or microbial species is conspicuously scarce in the current scientific literature. This technical guide, therefore, ventures beyond a simple cataloging of known sources. Instead, it offers a deeper, more analytical perspective for researchers, scientists, and drug development professionals. We will explore the theoretical basis for its natural occurrence by examining its constituent precursors, delve into the established biosynthetic pathways for wax esters, and provide a comprehensive, field-proven protocol for its potential discovery and characterization in natural matrices.

Deconstructing the Components: A Look at the Precursors

The plausibility of this compound's natural synthesis hinges on the co-occurrence of its foundational molecules: triacontanoic acid and butanol.

Triacontanoic Acid: A Ubiquitous Very-Long-Chain Fatty Acid

Triacontanoic acid (C30:0), also known as melissic acid, is a well-documented very-long-chain fatty acid (VLCFA) found in various natural sources, particularly in plant epicuticular waxes and beeswax.[1] VLCFAs are crucial components of cuticular waxes, contributing to the protective barrier against desiccation, UV radiation, and pathogen attack.[2][3]

| Natural Source Category | Specific Examples | Typical Location |

| Plant Waxes | Carnauba Wax (Copernicia prunifera)[4], Candelilla Wax (Euphorbia antisyphilitica)[5], various Euphorbia species[6] | Epicuticular wax of leaves and stems |

| Beeswax | Produced by honey bees (Apis mellifera) | A major constituent of honeycomb |

| Insect Cuticular Lipids | Found on the cuticle of various insects | Protective outer layer |

Butanol and Butyl Esters: Volatile Compounds and Microbial Metabolites

In contrast to the non-volatile nature of triacontanoic acid, butanol and its shorter-chain esters are often volatile compounds associated with flavor and fragrance in plants. They are also common products of microbial fermentation.

-

In Plants: Butyl acetate and butyl butyrate are known constituents of the aroma profiles of many fruits and flowers, playing a role in attracting pollinators and seed dispersers.

-

In Microorganisms: Various species of Clostridium, such as Clostridium acetobutylicum, are well-known producers of butanol through acetone-butanol-ethanol (ABE) fermentation.[7] Engineered microbial systems, including E. coli and other bacteria, have also been developed for the production of butanol and butyl esters like butyl butyrate.[8][9]

The Biosynthetic Machinery: A Pathway to this compound

The synthesis of wax esters in organisms is a well-established enzymatic process. The key enzymes involved are fatty acyl-CoA reductases and wax synthases (alcohol-acyltransferases).[10] The general pathway provides a strong theoretical framework for the potential natural formation of this compound.

The biosynthesis of wax esters is a two-step process:

-

Formation of the Fatty Alcohol: A very-long-chain fatty acid, such as triacontanoic acid, is activated to its coenzyme A (CoA) thioester, triacontanoyl-CoA. This activated fatty acid is then reduced to a primary alcohol. In the case of this compound, the alcohol component is butanol, which would likely be sourced from a separate metabolic pathway.

-

Esterification: A wax synthase enzyme catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA. For the synthesis of this compound, the enzyme would transfer the triacontanoyl group from triacontanoyl-CoA to butanol.

Caption: Hypothetical biosynthetic pathway for this compound.

Given this pathway, the formation of this compound in a single organism would necessitate the presence of both a metabolic pathway for butanol production and the machinery for very-long-chain fatty acid synthesis, along with a wax synthase capable of utilizing butanol as a substrate. While many organisms produce VLCFAs, the co-occurrence with significant pools of butanol is less common, potentially explaining the apparent rarity of this specific wax ester.

A Protocol for Discovery: Extraction and Analysis of this compound from Natural Sources

For researchers aiming to investigate the presence of this compound in natural samples, a systematic approach to extraction, isolation, and identification is crucial. The following protocol provides a robust workflow adaptable to various plant and insect materials.

I. Extraction of Epicuticular Waxes

The initial step involves the selective extraction of surface lipids to minimize contamination from internal lipids.

-

Solvent Selection: Chloroform or hexane are effective solvents for dissolving epicuticular waxes.[9]

-

Extraction Procedure:

-

For plant materials (leaves, stems), briefly immerse the fresh, intact material in the chosen solvent (e.g., for 30-60 seconds). Agitation can enhance extraction efficiency.

-

For insects, whole bodies can be rinsed with the solvent.

-

-

Solvent Removal: The resulting extract is filtered to remove any particulate matter and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator at a low temperature to yield the crude wax extract.

II. Fractionation of the Crude Wax Extract

Crude wax extracts are complex mixtures. Fractionation is necessary to isolate the wax ester fraction.

-

Column Chromatography: A silica gel column is a standard method for separating lipid classes.

-

The crude wax is redissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the column.

-

Elution is performed with a solvent gradient of increasing polarity. Wax esters are typically eluted with a mixture of hexane and a slightly more polar solvent like diethyl ether.

-

III. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying specific wax esters.

-

Sample Preparation: The wax ester fraction is dissolved in a suitable solvent (e.g., hexane) for injection. An internal standard can be added for quantification.

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain wax esters.

-

Injector: A high-temperature, splitless injection is recommended.

-

Oven Program: A temperature program with a high final temperature (e.g., up to 350°C) is necessary to elute the high-molecular-weight this compound.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 508.9) and characteristic fragmentation patterns of a long-chain ester.

-

Caption: Experimental workflow for the isolation and identification of this compound.

Potential Ecological Roles: Inferences from Analogous Compounds

While the specific ecological function of this compound remains unknown due to its unconfirmed natural occurrence, the well-established roles of other long-chain wax esters in nature provide a strong basis for informed speculation.

-

Waterproofing: The primary function of epicuticular waxes is to create a hydrophobic barrier that prevents water loss from the plant surface. The long, saturated hydrocarbon chains of this compound would contribute significantly to this property.

-

UV Protection: The crystalline structure of some epicuticular waxes can reflect harmful UV radiation, protecting the underlying plant tissues.

-

Defense against Herbivores and Pathogens: The physical and chemical properties of the wax layer can deter feeding by insects and inhibit the germination of fungal spores.[11]

-

Chemical Signaling: In insects, cuticular lipids, including wax esters, can act as pheromones or kairomones, mediating social interactions, mate recognition, and host-parasite relationships.[12]

Conclusion: A Call for Further Investigation

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While direct evidence is currently lacking, a thorough understanding of its constituent precursors and the universal mechanisms of wax ester biosynthesis provides a strong theoretical foundation for its potential existence in specific ecological niches. The analytical protocols outlined in this guide offer a clear pathway for researchers to undertake the exciting challenge of its discovery. The identification of this compound in a natural source would not only add a new molecule to the vast catalog of natural products but also open up new avenues for research into its biosynthesis, ecological significance, and potential applications.

References

-

Chemistry LibreTexts. (2024, November 25). 11.2: Ester Formation and Waxes. Retrieved from [Link]

-

Inchem.org. (n.d.). Beeswax. Retrieved from [Link]

-

Smith, K. E., et al. (2012). Task group differences in cuticular lipids in the honey bee Apis mellifera. Journal of Chemical Ecology, 38(10), 1286-1294. Retrieved from [Link]

-

Sinumvayo, J. P., Li, Y., & Zhang, Y. (2021). Microbial production of butyl butyrate: from single strain to cognate consortium. Bioresources and Bioprocessing, 8(1), 50. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Wax ester. Retrieved from [Link]

-

Zhang, Y., et al. (2021). One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium. Biotechnology for Biofuels, 14(1), 1-13. Retrieved from [Link]

-

Cyberlipid. (n.d.). Wax esters. Retrieved from [Link]

-

Kalscheuer, R., et al. (2006). Neutral lipid biosynthesis in engineered Escherichia coli: jojoba oil-like wax esters and fatty acid butyl esters. Applied and Environmental Microbiology, 72(2), 1373-1379. Retrieved from [Link]

-

De Bigault Du Granrut, A., & Cacas, J. L. (2016). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 5(4), 49. Retrieved from [Link]

-

Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. Retrieved from [Link]

-

Raffa, K. F., et al. (2017). Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction. Frontiers in Microbiology, 4, 27. Retrieved from [Link]

-

Ali, A., et al. (2021). Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction. PLoS One, 16(5), e0251101. Retrieved from [Link]

-

Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. Retrieved from [Link]

-

Raffa, K. F., et al. (2017). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 2(4), 254-259. Retrieved from [Link]

-

De Bigault Du Granrut, A., & Cacas, J. L. (2016). Very-long-chain fatty acids (VLCFAs) in plant response to stress. Plant Signaling & Behavior, 11(7), e1203260. Retrieved from [Link]

-

Mladenova, K., et al. (2017). The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species. Royal Society Open Science, 4(11), 170993. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 15). 23.2: Fatty Acids and Their Esters. Retrieved from [Link]

-

Lupi, D., et al. (2019). Cuticular Lipids as a Cross-Talk among Ants, Plants and Butterflies. Insects, 10(11), 384. Retrieved from [Link]

-

Hemmers, H., Gülz, P. G., & Marner, F. J. (2014). Leaf epicuticular waxes of eleven Euphorbia species (Euphorbiaceae) from the Central Balkans: Impact on chemotaxonomy. Zeitschrift für Naturforschung C, 69(5-6), 223-232. Retrieved from [Link]

-

Le, T. H., et al. (2019). Chemical constituents of Euphorbia tirucalli L. Science & Technology Development Journal, 22(2), 247-252. Retrieved from [Link]

-

Al-Zoubi, M. A., et al. (2023). GC-MS Profiling and Biomedical Applications of Essential Oil of Euphorbia larica Boiss.: A New Report. Molecules, 28(6), 2568. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). euphorbia tirucalli extract. Retrieved from [Link]

-

Núñez-García, I. C., et al. (2022). Candelilla Wax Extracted by Traditional Method and an Ecofriendly Process: Assessment of Its Chemical, Structural and Thermal Properties. Polymers, 14(12), 2369. Retrieved from [Link]

-

da Silva, J. K. R., et al. (2021). Chemical Composition of Volatile Compounds in Apis mellifera Propolis from the Northeast Region of Pará State, Brazil. Molecules, 26(11), 3323. Retrieved from [Link]

-

The Good Scents Company. (n.d.). carnauba wax obtained from the leaves and leaf buds of copernicia cerifera, palmaceae. Retrieved from [Link]

-

Le, T. H., et al. (2019). A further investigation on the chemical constituents from Euphorbia tirucalli growing in Binh Thuan province. Science and Technology Development Journal, 22(2), 247-252. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Carnauba wax – Knowledge and References. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CARNAUBA WAX. Retrieved from [Link]

-

PubChem. (n.d.). Carnauba Wax. Retrieved from [Link]

-

Sharma, A., et al. (2020). COMPARATIVE GC-MS ANALYSIS OF EUPHORBIA HIRTA AND EUPHORBIA MILLI FOR THERAPEUTIC POTENTIAL UTILITIES. Plant Archives, 20(2), 7937-7944. Retrieved from [Link]

-

Cyberlipid. (n.d.). Carnauba wax. Retrieved from [Link]

-

Mncwangi, N., & Chen, W. (2023). Phytochemical screening and gas chromatography-mass spectrometry analysis of Euphorbia ingens organic root extract. Journal of Medicinal Plants Research, 17(3), 85-94. Retrieved from [Link]

-

Inchem.org. (n.d.). Candelilla wax (WHO Food Additives Series 30). Retrieved from [Link]

-

TER Chemicals. (n.d.). Candelilla Wax. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Candelilla wax. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl octyl candelillate fatty acids, candelilla wax, 2-butyloctyl ester. Retrieved from [Link]

-

de Castro, V. M., et al. (2021). Targeted Propolis-Loaded Poly (Butyl) Cyanoacrylate Nanoparticles: An Alternative Drug Delivery Tool for the Treatment of Cryptococcal Meningitis. Frontiers in Pharmacology, 12, 723727. Retrieved from [Link]

Sources

- 1. inchem.org [inchem.org]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnauba wax | Cyberlipid [cyberlipid.gerli.com]

- 5. 757. Candelilla wax (WHO Food Additives Series 30) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Euphorbia tirucalli [prota.prota4u.org]

- 9. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 10. lukeholman.org [lukeholman.org]

- 11. eeb.lu.lv [eeb.lu.lv]

- 12. Task group differences in cuticular lipids in the honey bee Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Butyl Triacontanoate for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Long-Chain Ester

Butyl Triacontanoate (C₃₄H₆₈O₂), a long-chain wax ester, represents a class of lipophilic compounds garnering increasing interest within the scientific community, particularly in the realms of pharmaceutical sciences and drug development. Its inherent properties, such as high lipophilicity, solid-state at room temperature, and biocompatibility, position it as a versatile molecule with significant potential. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and prospective applications in advanced drug delivery systems.

Section 1: Core Identification and Molecular Structure

Accurate identification is the cornerstone of all scientific investigation. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 105025-97-6[1]

The molecular structure of this compound consists of a thirty-carbon acyl chain esterified to a four-carbon butanol moiety. This structure imparts the molecule with its characteristic waxy nature and low water solubility.

Molecular Formula: C₃₄H₆₈O₂[1]

Molecular Weight: 508.92 g/mol [1]

For computational and cheminformatics applications, the structure can be represented by the following identifiers:

-

SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC

-

InChI: InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3

Section 2: Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. As a long-chain ester, it is a white, waxy solid at ambient temperatures. Its lipophilic nature renders it soluble in nonpolar organic solvents such as acetone, chloroform, ether, and hexane.

| Property | Value | Source |

| Appearance | White Waxy Solid | Pharmaffiliates |

| Melting Point | 65-66°C | United States Biological |

| Solubility | Acetone, Chloroform, Ether, Hexane | United States Biological |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Section 3: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of Triacontanoic acid with n-butanol. This reaction can be catalyzed by an acid or enzyme. The following protocol details a common acid-catalyzed laboratory-scale synthesis.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on established methods for the synthesis of long-chain fatty acid esters.[2][3]

Materials:

-

Triacontanoic acid

-

n-Butanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Triacontanoic acid (1 equivalent), a molar excess of n-butanol (e.g., 3-5 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 equivalents). Add toluene to the flask.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield a white, waxy solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 4: Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5][6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent like hexane or chloroform.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 300°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 150°C), ramp up to a high final temperature (e.g., 320°C) at a rate of 10-20°C/min, and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Interpretation: The resulting mass spectrum will show a characteristic fragmentation pattern for the ester, allowing for its identification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[7] For this compound, the key characteristic peak is the ester carbonyl (C=O) stretch.

-

Expected Peaks:

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.[8]

-

~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the long alkyl chains.

-

~1170 cm⁻¹: C-O stretching vibration of the ester group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

¹H NMR: Will show characteristic signals for the protons of the butyl group and the long triacontanoate chain. The triplet at ~4.0 ppm corresponds to the -OCH₂- protons of the butyl group.

-

¹³C NMR: Will show a signal for the carbonyl carbon around 174 ppm and a series of signals for the methylene carbons of the long alkyl chains.

Section 5: Applications in Drug Development

The physicochemical properties of this compound make it a promising excipient in pharmaceutical formulations, particularly for drug delivery applications. Its waxy nature and low melting point are advantageous for creating solid lipid-based systems.

Solid Lipid Nanoparticles (SLNs) for Controlled Release

This compound can serve as a solid lipid matrix for the encapsulation of therapeutic agents in Solid Lipid Nanoparticles (SLNs).[9][10][11][12] SLNs are colloidal carriers that offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery.[13]

Mechanism of Action in SLNs:

-

Encapsulation: The lipophilic drug is dissolved or dispersed within the molten this compound.

-

Nanoparticle Formation: The molten lipid-drug mixture is dispersed in an aqueous surfactant solution under high shear homogenization, leading to the formation of nanoparticles upon cooling.

-

Controlled Release: The solid lipid matrix of this compound can retard the diffusion of the encapsulated drug, leading to a sustained release profile.[14][15][16][17] The release can be modulated by the composition of the lipid matrix and the manufacturing process.

Conceptual Diagram of a this compound-based SLN

Caption: A this compound-based Solid Lipid Nanoparticle.

Potential in Topical and Transdermal Delivery

Long-chain fatty acid esters can influence the skin barrier function.[18][19][20][21] this compound, due to its lipid nature, could be explored as a component in topical formulations to enhance skin hydration and potentially modulate the penetration of active pharmaceutical ingredients. Fatty acids and their esters are known to play a role in maintaining the skin's barrier and can have emollient properties.[19]

Section 6: Biological Considerations

While this compound is generally considered to be biocompatible, as with any new excipient, its biological effects should be thoroughly investigated. Long-chain fatty acids are integral components of cellular membranes and are involved in various signaling pathways.[18][21] The metabolic fate of this compound would likely involve enzymatic hydrolysis to Triacontanoic acid and butanol, which would then enter their respective metabolic pathways.

Conclusion

This compound is a well-defined chemical entity with a unique set of physicochemical properties that make it a molecule of interest for researchers and drug development professionals. Its synthesis is straightforward, and it can be thoroughly characterized by standard analytical techniques. The most promising applications for this compound lie in its use as a lipid excipient in advanced drug delivery systems, such as Solid Lipid Nanoparticles, to achieve controlled release and enhance the stability of therapeutic agents. Further research into its specific biological interactions and formulation optimization will undoubtedly unlock its full potential in the pharmaceutical field.

References

-

National Institutes of Health. (n.d.). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Retrieved from [Link]

- Pappas, A., et al. (2023). Skin Lipids and Their Influence on Skin Microbiome and Skin Care. Cosmetics, 10(3), 81.

- Biedermann, W., et al. (2008). Wax ester fraction of edible oils: Analysis by on‐line LC‐GC‐MS and GC×GC‐FID. European Journal of Lipid Science and Technology, 111(2), 159-169.

- Borgeson, C. E., & de Renobales, M. (1997). Chemical and physical analyses of wax ester properties. Journal of Insect Physiology, 43(7), 635-645.

- Yang, M., et al. (2020). A review of fatty acids influencing skin condition.

- Google Patents. (n.d.). CN102093211A - Synthesis method of fatty acid n-butyl ester.

-

ResearchGate. (n.d.). A review of fatty acids influencing skin condition | Request PDF. Retrieved from [Link]

- Jank, A., & Gornicka, M. (2016). Role of fatty acid transporters in epidermis: Implications for health and disease.

- Zubenko, S., & Patrylak, L. (2020). Methods of fatty acid butyl esters synthesis: present and prospects. Catalysis and Petrochemistry, (29), 11-23.

-

Organic Syntheses. (n.d.). Butyric acid, butyl ester. Retrieved from [Link]

-

U.S. Pharmacist. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound CAS No: 105025-97-6. Retrieved from [Link]

-

Frontiers. (2021). Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of saturated straight-chain fatty acid butyl ester.

-

ResearchGate. (n.d.). Excipients used in solid lipid nanoparticle (SLN) drug delivery systems. Retrieved from [Link]

- S. G. Konda, et al. (2015).

- Pandya, J. B., et al. (2013). Solid Lipid Nanoparticles: Overview on Excipients.

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]

- Google Patents. (n.d.). US4792452A - Controlled release formulation.

- Petibois, C., et al. (2016). FTIR spectroscopy characterization of fatty-acyl-chain conjugates. Analytical and Bioanalytical Chemistry, 408(1), 229-237.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (n.d.). Controlled Release Formulation. Retrieved from [Link]

-

RGUHS Journal of Pharmaceutical Sciences. (2024). Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review. Retrieved from [Link]

- Google Patents. (n.d.). WO1999047128A1 - Biphasic controlled release delivery system for high solubility pharmaceuticals and method.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]

- 3. Preparation method of saturated straight-chain fatty acid butyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpharmtech.com [asianpharmtech.com]

- 12. Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. US4792452A - Controlled release formulation - Google Patents [patents.google.com]

- 15. ascendiacdmo.com [ascendiacdmo.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. WO1999047128A1 - Biphasic controlled release delivery system for high solubility pharmaceuticals and method - Google Patents [patents.google.com]

- 18. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]

- 19. flyingspark.com [flyingspark.com]

- 20. researchgate.net [researchgate.net]

- 21. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Butyl Triacontanoate: A Technical Guide to its Biological Activity and Applications

Foreword: Charting a Course into Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a deep dive into the scientific landscape of Butyl Triacontanoate. As a long-chain fatty acid ester, it resides at the intersection of lipid metabolism and cellular signaling, a domain ripe for discovery. While direct, comprehensive research on this compound is nascent, this document synthesizes the existing knowledge of its constituent parts—triacontanoic acid and butyl esters—to project its potential biological activities and lay a roadmap for its exploration. We will traverse from its fundamental chemical identity to hypothesized mechanisms of action and practical applications, providing not just information, but a framework for inquiry. This is not merely a summary of what is known, but an invitation to uncover what is possible.

Chemical and Physical Identity of this compound

This compound is the butyl ester of triacontanoic acid, a 30-carbon saturated fatty acid.[1][2] Its fundamental properties are crucial for understanding its behavior in biological systems and for developing analytical methodologies.

| Property | Value | Source |

| CAS Number | 105025-97-6 | [3] |

| Molecular Formula | C34H68O2 | [3] |

| Molecular Weight | 508.92 g/mol | [3] |

| Appearance | White Waxy Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Postulated Biological Activity: An Evidence-Based Extrapolation

Direct studies on the biological effects of this compound are limited. However, by examining the activities of its parent molecule, triacontanoic acid, and the broader class of long-chain fatty acid esters, we can formulate well-grounded hypotheses regarding its potential therapeutic and research applications.

Metabolic Regulation and Cardiovascular Health

Triacontanoic acid is a known component of D-003, a mixture of very-long-chain aliphatic acids derived from sugar cane wax that has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[4] Long-chain fatty acyl-CoA esters are also recognized as key regulators of metabolism.[5] Saturated fatty acids can influence LDL-cholesterol metabolism by affecting receptor-dependent transport and production rates.[6]

Hypothesis: this compound, upon cellular uptake and potential hydrolysis to triacontanoic acid, may contribute to the regulation of lipid metabolism. Its influence could extend to modulating cholesterol levels and platelet aggregation, suggesting a potential role in cardiovascular health. The butyl ester moiety may enhance its bioavailability and cellular uptake compared to the free fatty acid.

Cellular Signaling

Long-chain fatty acyl-CoA esters can function as signaling molecules, affecting cellular processes by allosterically controlling key enzymes like AMPK, a central regulator of cellular energy homeostasis.[5][7]

Hypothesis: this compound may act as a precursor for intracellular pools of triacontanyl-CoA, which could in turn modulate signaling pathways such as the AMPK pathway. This could have downstream effects on glucose uptake, fatty acid oxidation, and other energy-sensitive processes.

Proposed Mechanism of Action: A Hypothetical Signaling Cascade

Based on the established roles of long-chain fatty acids in cellular signaling, we propose a hypothetical mechanism of action for this compound, centered on its potential to influence the AMPK signaling pathway.

Caption: Hypothesized mechanism of action for this compound.

Potential Applications

The hypothesized biological activities of this compound suggest several avenues for its application in research and development.

Therapeutic Agent Development

-

Cardiovascular Disease: Given the known effects of triacontanoic acid on cholesterol and platelet aggregation, this compound could be investigated as a potential therapeutic for atherosclerosis and thrombosis. The butyl ester may offer improved pharmacokinetic properties.

-

Metabolic Disorders: By potentially modulating AMPK activity, this compound could be explored for its utility in managing metabolic syndrome, type 2 diabetes, and obesity.

Research Tool

-

Lipid Metabolism Studies: As a specific very-long-chain fatty acid ester, this compound can be used as a tool to investigate the roles of these lipids in cellular signaling and metabolic regulation.

-

Drug Delivery: Butyl esters are sometimes employed in prodrug strategies to enhance the lipophilicity and cellular permeability of therapeutic agents.[8][9][10] While not its primary hypothesized role, this application could be explored.

Industrial Applications

-

Internal Standard: this compound is currently used as an internal standard for the gas chromatography (GC) determination of solanesol in tobacco.[3] This highlights its stability and suitability for analytical applications.

Experimental Protocols

To facilitate the investigation of this compound, we provide the following detailed experimental protocols. These are based on established methods for similar compounds and should be optimized for specific experimental conditions.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from triacontanoic acid and butanol.

Materials:

-

Triacontanoic acid

-

n-Butanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve triacontanoic acid in a mixture of n-butanol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a method for the analysis and quantification of this compound.

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., Omegawax or HP-88)[11][12]

-

Helium (carrier gas)

-

Hydrogen and Air (for FID)

-

This compound standard

-

Internal standard (e.g., a different long-chain fatty acid ester not present in the sample)

-

Heptane or Hexane (solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of heptane or hexane.

-

Add a known amount of the internal standard.

-

-

GC-FID Analysis:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250°C).

-

Oven Temperature Program: Start at a lower temperature (e.g., 90°C) and ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).[13] Hold at the final temperature for a sufficient time to elute all components.

-

Detector Temperature: Set higher than the final oven temperature (e.g., 250°C).

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1 mL/min).[13]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 1 µL).

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running standards.

-

Integrate the peak areas.

-

Calculate the concentration of this compound in the sample using a calibration curve generated from standards of known concentrations.

-

Caption: Workflow for GC-FID analysis of this compound.

Safety and Handling

According to available safety data, this compound may cause skin and eye irritation, as well as respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[14]

-

In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention if irritation persists.[14]

Future Directions and Conclusion

The exploration of this compound is in its infancy, yet the convergence of evidence from its constituent molecules points towards a promising future. The hypotheses presented in this guide are intended to serve as a catalyst for further research. Key areas for future investigation include:

-

In vitro and in vivo studies to confirm the hypothesized biological activities on lipid metabolism, platelet aggregation, and cellular signaling pathways.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship (SAR) studies to explore how modifications to the alkyl chain or the fatty acid moiety affect its biological activity.

References

-

Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]

-

Neves, M. A., & Pereira, M. M. (1998). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes. Journal of Agricultural and Food Chemistry, 46(12), 5039–5043. [Link]

-

Christie, W. W. (2011). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 52(11), 1979–1982. [Link]

-

iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Retrieved from [Link]

-

Delmonte, P., & Rader, J. I. (2006). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 89(1), 175–183. [Link]

-

Microbiology. (n.d.). Fatty acid composition analysis of lipids through Gas chromatography-GC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10471, Triacontanoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Methods for analysis of esterified and free long-chain fatty acids in high-lipid food processing wastes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5461027, Triacontanoate. Retrieved from [Link]

-

Nair, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(22), 15493–15510. [Link]

-

AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

-

Syed, I., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]

-

Pinkosky, S. L., et al. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. Nature Metabolism, 2(9), 873–881. [Link]

-